molecular formula C12H16O2 B8538610 4-(4-Methoxy-3-methylphenyl)butanal

4-(4-Methoxy-3-methylphenyl)butanal

Cat. No.: B8538610
M. Wt: 192.25 g/mol
InChI Key: QBXLGSDPCORQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-3-methylphenyl)butanal is an aromatic aldehyde featuring a butyl chain attached to a substituted phenyl ring (methoxy at position 4 and methyl at position 3). Such compounds are frequently utilized in organic synthesis, fragrance development, and pheromone research due to their reactivity and biological activity .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(4-methoxy-3-methylphenyl)butanal

InChI

InChI=1S/C12H16O2/c1-10-9-11(5-3-4-8-13)6-7-12(10)14-2/h6-9H,3-5H2,1-2H3

InChI Key

QBXLGSDPCORQEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCC=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Substituents on the phenyl ring and the aldehyde chain significantly influence chemical properties and applications. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Weight Substituents Functional Group Key Applications References
4-(4-Ethoxy-3-methoxyphenyl)butanal 2228606-62-8 222.3 g/mol Ethoxy (4), Methoxy (3) Aldehyde Laboratory research
4-(n-Heptyloxy)butanal Not provided ~242.4 g/mol* Heptyloxy (4) Aldehyde Insect pheromone blends
4-Methoxy-3-(trifluoromethyl)benzaldehyde Not provided ~204.1 g/mol* Methoxy (4), CF₃ (3) Aldehyde Synthetic chemistry
4-(4-Hydroxy-3-methoxyphenyl)-1-butanol Not provided 196.24 g/mol Hydroxy (4), Methoxy (3) Alcohol Metabolic studies
4-(4-Methylphenyl)butanoic acid 4521-22-6 178.22 g/mol Methyl (4) Carboxylic Acid Pharmaceuticals, organic synthesis

*Estimated based on molecular formula.

Key Observations:

  • The methyl group at position 3 introduces steric hindrance, which may reduce enzymatic degradation in biological systems compared to unsubstituted analogs .
  • Functional Group Differences: Aldehydes (e.g., 4-(n-Heptyloxy)butanal) exhibit higher volatility and pheromone activity compared to alcohols or carboxylic acids . Carboxylic acids like 4-(4-Methylphenyl)butanoic acid are more polar, favoring applications in drug formulation over aldehydes .

Functional Analogs: Chain Length and Bioactivity

  • Butanal Derivatives in Pheromones:

    • 4-(n-Heptyloxy)butanal, a component of the Asian longhorned beetle pheromone, demonstrates that chain length (heptyloxy vs. methoxy/methyl) critically impacts species-specific attraction. Longer alkoxy chains enhance volatility but may reduce binding affinity to insect receptors .
    • Synergistic effects are observed when aldehydes are combined with other compounds (e.g., α-farnesene), suggesting that 4-(4-Methoxy-3-methylphenyl)butanal could similarly require co-formulants for optimal activity .
  • Metabolic Considerations: Hydroxy-substituted analogs like 4-(4-Hydroxy-3-methoxyphenyl)-1-butanol are prone to glucuronidation or sulfation in metabolic pathways, whereas methoxy/methyl groups in the target compound may confer greater stability .

Application-Specific Analogs

  • Laboratory Reagents:
    • 4-(4-Ethoxy-3-methoxyphenyl)butanal is discontinued commercially, highlighting the niche demand for such aldehydes in research .
    • Trifluoromethyl-substituted benzaldehydes (e.g., 4-Methoxy-3-(trifluoromethyl)benzaldehyde) are preferred in fluorinated compound synthesis due to their enhanced stability .

Research Findings and Implications

  • Pheromone Studies:
    • Blending aldehydes with sesquiterpenes like α-farnesene increases insect attraction, implying that this compound could be optimized via similar synergistic formulations .

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